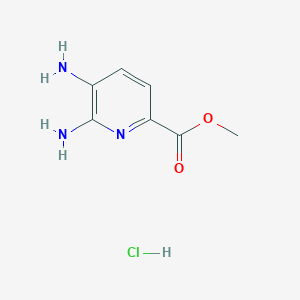

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride

Description

Historical Context and Development

The development of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride emerged from the broader exploration of diaminopyridine chemistry that began gaining momentum in the mid-20th century. The historical foundation for understanding this compound class can be traced to early investigations of substituted pyridines, where researchers recognized the unique reactivity patterns associated with ortho-diamine arrangements on aromatic heterocycles. The systematic study of diaminopyridine derivatives accelerated significantly during the 1970s and 1980s, coinciding with advances in synthetic methodology and the growing recognition of their pharmaceutical potential.

The specific structural motif of 5,6-diaminopyridine-2-carboxylic acid and its derivatives gained attention through investigations into compounds exhibiting biological activity similar to purine analogs. Early synthetic efforts focused on developing efficient routes to access these compounds, leading to the discovery that esterification of the carboxylic acid functionality provided enhanced synthetic versatility while maintaining the essential reactivity of the diamine system. The formation of hydrochloride salts represented a logical extension of this work, addressing practical concerns related to compound stability, solubility, and ease of handling in synthetic applications.

The evolution of synthetic methodologies for preparing diaminopyridine derivatives has been marked by continuous improvements in efficiency and scope. Historical synthetic approaches often required harsh conditions and yielded moderate results, but contemporary methods have achieved significant advances in both yield and selectivity. These developments have been particularly important for compounds like methyl 5,6-diaminopyridine-2-carboxylate hydrochloride, where the presence of multiple reactive sites demands careful control of reaction conditions to achieve selective transformations.

Significance in Heterocyclic Chemistry

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride occupies a central position in heterocyclic chemistry due to its remarkable ability to serve as a versatile building block for constructing complex molecular architectures. The compound's significance stems from the unique combination of functional groups that provide multiple sites for chemical modification while maintaining structural integrity throughout various transformation processes. The presence of two amino groups in the 5,6-positions creates an ortho-diamine system that exhibits distinctive reactivity patterns, particularly in cyclization reactions that form fused heterocyclic systems.

The strategic importance of this compound in heterocyclic synthesis is exemplified by its role as a precursor to imidazo[4,5-b]pyridine derivatives, which represent a privileged scaffold in medicinal chemistry. The condensation of methyl 5,6-diaminopyridine-2-carboxylate with various aldehydes and other electrophilic partners has been extensively studied, revealing pathways to structurally diverse heterocyclic products with potential biological activity. These transformations highlight the compound's ability to participate in both nucleophilic and electrophilic processes, making it an invaluable synthetic intermediate.

Recent advances in heterocyclic chemistry have further emphasized the significance of diaminopyridine derivatives in developing new synthetic methodologies. The compound's compatibility with metal-free catalytic systems has opened new avenues for environmentally benign synthetic approaches, while its participation in multicomponent reactions has enabled rapid access to complex molecular frameworks. These developments underscore the continuing relevance of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride in contemporary synthetic chemistry.

Classification within Pyridine Derivatives

Within the broad family of pyridine derivatives, methyl 5,6-diaminopyridine-2-carboxylate hydrochloride belongs to the specialized subclass of polysubstituted aminopyridines. This classification is based on the presence of multiple amino substituents on the pyridine ring, combined with additional functional groups that modulate the compound's electronic and steric properties. The systematic classification of this compound requires consideration of both the substitution pattern and the functional group arrangements that define its chemical behavior.

The compound can be further categorized as a member of the diaminopyridine carboxylate family, distinguishing it from simpler aminopyridine derivatives that lack the carboxylate functionality. This classification is significant because the carboxylate group introduces additional synthetic opportunities while influencing the electronic distribution within the pyridine ring. The ester functionality provides a site for further derivatization, enabling the preparation of amides, acids, and other carboxylic acid derivatives that expand the compound's synthetic utility.

Table 1: Classification Hierarchy of Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride

| Level | Classification | Characteristic Features |

|---|---|---|

| Primary | Pyridine derivatives | Six-membered nitrogen heterocycle |

| Secondary | Aminopyridines | Amino group substitution on pyridine ring |

| Tertiary | Diaminopyridines | Multiple amino groups (positions 5,6) |

| Quaternary | Carboxylate derivatives | Ester functionality at position 2 |

| Specific | Hydrochloride salts | Enhanced solubility and stability |

The hydrochloride salt formation represents an additional level of structural modification that places this compound within the category of pharmaceutical-grade intermediates. This classification reflects the practical considerations associated with compound handling, storage, and utilization in synthetic applications where controlled solubility and stability characteristics are essential.

Current Research Landscape

The contemporary research landscape surrounding methyl 5,6-diaminopyridine-2-carboxylate hydrochloride is characterized by diverse investigations spanning synthetic methodology, mechanistic studies, and applications in pharmaceutical chemistry. Current research efforts have focused particularly on developing efficient synthetic routes to this compound and exploring its utility in constructing biologically relevant heterocyclic frameworks. These investigations have revealed new insights into the reactivity patterns of diaminopyridine systems and have contributed to a deeper understanding of structure-activity relationships in related compounds.

Recent synthetic developments have emphasized the importance of metal-free catalytic approaches for heterocycle construction using diaminopyridine building blocks. These methodologies offer significant advantages in terms of environmental sustainability and practical implementation, while often providing improved selectivity and yield compared to traditional metal-catalyzed processes. The compatibility of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride with these modern synthetic approaches has positioned it as a valuable substrate for exploring new reaction methodologies.

Table 2: Contemporary Research Focus Areas

| Research Area | Key Developments | Primary Applications |

|---|---|---|

| Synthetic Methodology | Metal-free catalysis | Heterocycle synthesis |

| Mechanistic Studies | Reaction pathway elucidation | Process optimization |

| Pharmaceutical Chemistry | Bioactive compound synthesis | Drug discovery |

| Materials Science | Functional polymer development | Advanced materials |

| Green Chemistry | Sustainable synthetic routes | Environmental applications |

The pharmaceutical research community has shown particular interest in diaminopyridine derivatives due to their structural similarity to purine bases and their potential for developing novel therapeutic agents. Current investigations have explored the synthesis of imidazo[4,5-b]pyridine derivatives from methyl 5,6-diaminopyridine-2-carboxylate, revealing promising biological activities that warrant further development. These studies have contributed to a growing body of knowledge regarding the relationship between structural modifications and biological activity in this compound class.

Contemporary research has also emphasized the development of efficient large-scale synthetic processes for diaminopyridine derivatives, reflecting their increasing importance as commercial intermediates. These investigations have focused on optimizing reaction conditions, improving yields, and developing economically viable synthetic routes that can support industrial applications. The results of these studies have provided valuable insights into the practical aspects of working with methyl 5,6-diaminopyridine-2-carboxylate hydrochloride and related compounds.

The current research trajectory suggests continued growth in applications for methyl 5,6-diaminopyridine-2-carboxylate hydrochloride, particularly in areas where its unique combination of reactivity and selectivity provides synthetic advantages. Emerging research areas include the exploration of new cyclization reactions, the development of novel protecting group strategies, and the investigation of its potential in asymmetric synthesis applications. These developments promise to expand further the already substantial utility of this important heterocyclic building block.

Properties

IUPAC Name |

methyl 5,6-diaminopyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;/h2-3H,8H2,1H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHSLNXWQWZVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-70-5 | |

| Record name | 2-Pyridinecarboxylic acid, 5,6-diamino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5,6-diaminopyridine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride generally involves the following key steps:

- Starting from appropriately substituted pyridine or pyrazine derivatives

- Introduction of amino groups at the 5 and 6 positions via reduction or substitution reactions

- Esterification or methylation of the carboxylic acid at position 2

- Formation of the hydrochloride salt for purification and stabilization

Preparation via Oxidative Condensation and Subsequent Functional Group Transformations

A notable synthetic approach involves oxidative condensation of aldehyde precursors with diaminopyridine intermediates:

Oxidative Condensation: Aldehydes (e.g., 5- or 6-substituted pyridine aldehydes) are condensed with diaminopyridine compounds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100 °C) in the presence of oxidants like ferric chloride (FeCl₃) and air to promote oxidative coupling.

Saponification and Esterification: The resulting intermediates undergo saponification using potassium hydroxide (KOH) in methanol at moderate temperatures (~40 °C) to yield carboxylate salts, which are then methylated to form methyl esters.

Purification: The methyl esters are precipitated from water and purified by recrystallization or chromatographic methods.

This method is supported by research involving similar diaminopyridine derivatives and their oxidative coupling to form complex heterocycles, which can be adapted to obtain methyl 5,6-diaminopyridine-2-carboxylate derivatives.

Solid Phase Synthesis Methodology

Another advanced approach utilizes manual solid phase synthesis on commercially available β-alanine-PAM resin:

Stepwise Assembly: Monomeric diaminopyridine units are sequentially coupled to the resin using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) under mild heating (25–40 °C).

Protection and Deprotection: Amino groups are protected with Boc (tert-butyloxycarbonyl) groups during coupling and later deprotected with 80% trifluoroacetic acid (TFA) in dichloromethane (DCM).

Cleavage and Purification: After synthesis completion, the compound is cleaved from the resin, treated with dimethylaminopropylamine (Dp) for further functionalization if needed, and purified by reverse-phase preparative high-performance liquid chromatography (HPLC).

This method offers precise control over substitution patterns and high purity of the final product, suitable for complex derivatives like methyl 5,6-diaminopyridine-2-carboxylate hydrochloride.

Methylation and Salt Formation

The methyl ester is typically formed by methylation of the carboxylic acid or carboxylate intermediate using methyl iodide or diazomethane under basic conditions:

Methylation: Treatment of the carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH) in DMF at room temperature results in methyl ester formation.

Hydrochloride Salt Formation: The free base is then converted to the hydrochloride salt by treatment with hydrogen chloride in ethanol or ethereal HCl, facilitating crystallization and improving compound stability.

This methylation and salt formation step is critical for obtaining the final methyl 5,6-diaminopyridine-2-carboxylate hydrochloride in a pure, solid form.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Yield/Purity | Notes |

|---|---|---|---|---|

| Oxidative condensation | Aldehyde + Diaminopyridine + FeCl₃ + Air | 80–100 °C | Moderate to high | DMF solvent, 12+ hours heating |

| Saponification & methylation | KOH (4M) in MeOH, then methyl iodide + NaH | 40 °C (saponification), r.t. (methylation) | High | Methyl ester formation from carboxylate |

| Solid phase synthesis | β-Ala-PAM resin, HBTU, Boc protection | 25–40 °C | High purity | Stepwise coupling, Boc deprotection with TFA |

| Hydrochloride salt formation | HCl in EtOH or ether | Ambient | Crystalline solid | Improves stability and purification |

| Catalytic oxidation (related) | MnO₂/V₂O₅/Al catalyst, air flow | 210–220 °C | ~70% yield, 99.5% purity | For oxidation of methyl groups to carboxylic acid |

Research Findings and Considerations

Reaction Times: Extended heating times (up to 12 hours) in oxidative condensation improve yields and purity.

Catalyst and Solvent Choice: FeCl₃ as oxidant in DMF is effective; alternatives like iodine or m-nitrobenzenesulfonate salts have been used in related heterocyclic syntheses but less reported for this compound.

Protection Strategies: Boc protection of amino groups is essential during multi-step synthesis to prevent side reactions and ensure selective functionalization.

Purification: Reverse phase preparative HPLC is preferred for final purification to achieve pharmaceutical-grade purity.

Salt Formation: Hydrochloride salts are favored for their enhanced stability, solubility, and ease of crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

- Enzyme Interaction Studies : Researchers utilize this compound to investigate enzyme interactions and its potential role as an inhibitor in biochemical assays.

- Binding Affinity : The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing enzyme activity .

Medicine

- Pharmaceutical Intermediate : There is ongoing research into its potential as an intermediate in pharmaceutical manufacturing, particularly for drugs targeting specific biological pathways .

- Antimicrobial and Antiviral Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens and potential antiviral effects against viruses such as SARS-CoV-2 .

Industry

- Dyes and Pigments : Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride is utilized in producing dyes and pigments due to its chemical structure that allows for effective color development .

Antimicrobial Activity

The compound has shown significant antimicrobial properties against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 20 |

These results highlight its potency, especially against Gram-positive bacteria .

Antiviral Activity

Research has explored the antiviral potential of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride. Preliminary findings suggest it may inhibit viral replication through mechanisms that disrupt RNA synthesis .

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study investigated the efficacy of pyridine derivatives against SARS-CoV-2. Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride was found to inhibit viral replication in vitro by interfering with viral RNA synthesis processes . This finding underscores the compound's potential role in developing antiviral therapies.

Safety Profile

While promising in terms of biological activity, methyl 5,6-diaminopyridine-2-carboxylate hydrochloride has been classified as harmful if ingested and may cause skin irritation. Comprehensive toxicity evaluations are necessary to ensure safe handling and application in research and industry .

Mechanism of Action

The mechanism of action of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural similarities with several hydrochlorides and methyl esters documented in the literature:

Key Observations :

Physicochemical Properties

Table 3 from provides generalized properties of methyl esters, which can be extrapolated to infer characteristics of the target compound:

Notes:

Stability and Reactivity

- Hydrochloride Salts : Like yohimbine hydrochloride, the target compound likely exhibits high stability in solid form but may degrade under prolonged exposure to moisture or heat .

- Methyl Ester Reactivity : The ester group can undergo nucleophilic substitution or hydrolysis, offering pathways for derivatization—similar to methyl ester intermediates in biodiesel production () .

Biological Activity

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its biological effects, particularly focusing on antimicrobial, antiviral, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride is characterized by the presence of two amino groups and a carboxylate moiety attached to a pyridine ring. This structure is critical for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including methyl 5,6-diaminopyridine-2-carboxylate hydrochloride. The compound has demonstrated significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Methyl 5,6-Diaminopyridine-2-Carboxylate Hydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 20 |

These results indicate that methyl 5,6-diaminopyridine-2-carboxylate hydrochloride exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Antiviral Activity

The compound's potential antiviral properties have also been explored in the context of emerging viral infections. Research indicates that pyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In light of the COVID-19 pandemic, studies have investigated the antiviral potential of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride. Preliminary findings suggest that compounds with similar structures can inhibit SARS-CoV-2 replication in vitro by disrupting viral RNA synthesis .

The biological activity of methyl 5,6-diaminopyridine-2-carboxylate hydrochloride can be attributed to its ability to interact with various biological macromolecules. It has been shown to bind to DNA and inhibit transcription factors such as NF-κB, which plays a crucial role in inflammatory responses and immune regulation .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, it is essential to consider its toxicity. Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride has been classified as harmful if swallowed and may cause skin irritation . Therefore, further studies are required to evaluate its safety profile comprehensively.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5,6-diaminopyridine-2-carboxylate hydrochloride, and how can purity be optimized?

Answer:

A common approach involves multi-step synthesis starting from pyridine derivatives. For example, protecting the amino groups with tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification or carboxylation steps. Hydrochloride formation is typically achieved by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Analytical techniques like HPLC (≥98% purity threshold) and ¹H/¹³C NMR should confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Verify the presence of the methyl ester (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.5–8.5 ppm), and amine groups (broad peaks at δ ~5–6 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phases like acetonitrile/water (0.1% TFA) improve resolution .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

- Mass Spectrometry (ESI-MS) : Validate the molecular ion peak (m/z ≈ 231 for the free base + HCl adduct) .

Advanced: How can researchers address regioselectivity challenges during functionalization of the diaminopyridine core?

Answer:

The 5,6-diamino groups are susceptible to oxidation and unintended cross-reactions. Strategies include:

- Protecting Groups : Use Boc or acetyl groups to temporarily block amines during ester hydrolysis or coupling reactions.

- pH Control : Conduct reactions in mildly acidic conditions (pH 4–5) to protonate amines, reducing nucleophilicity and side reactions.

- Catalytic Selectivity : Employ transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of nitro intermediates to amines without affecting ester groups .

Advanced: What experimental approaches resolve contradictions in stability data under varying storage conditions?

Answer:

Discrepancies often arise from hygroscopicity or light sensitivity. Methodological solutions include:

- Stability Studies : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC peak area changes (>5% indicates instability) .

- Light Exposure Tests : Use amber vials and compare UV-vis spectra before/after 48-hour light exposure (λ = 300–800 nm) to detect photodegradation products .

- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (Td > 150°C suggests thermal stability) .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

The diaminopyridine scaffold is a precursor for kinase inhibitors and antibacterial agents. The methyl ester enhances cell permeability, while the hydrochloride salt improves solubility for in vitro assays (e.g., MIC testing against Gram-positive bacteria). It is also used to synthesize fluorescent probes for tracking cellular uptake .

Advanced: How can researchers mitigate discrepancies in biological activity data caused by impurities?

Answer:

Low-level impurities (e.g., unreacted starting materials or de-esterified byproducts) can skew bioassay results. Solutions include:

- Orthogonal Purification : Combine column chromatography and preparative HPLC to isolate the target compound (purity ≥99%).

- Spiking Experiments : Add suspected impurities (e.g., 5,6-diaminopyridine-2-carboxylic acid) to pure samples and re-test activity to identify inhibitory effects .

- Quantitative NMR (qNMR) : Use deuterated solvents to quantify impurity levels at <0.1% .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyridine ring, identifying the C-2 carboxylate as an electron-deficient site prone to nucleophilic attack. Molecular docking (AutoDock Vina) predicts binding affinities with biological targets like bacterial dihydrofolate reductase .

Basic: How should researchers handle solubility challenges in aqueous and organic solvents?

Answer:

The hydrochloride salt is freely soluble in water (>50 mg/mL) and methanol but insoluble in non-polar solvents. For reactions requiring aprotic conditions, use DMSO or DMF. Precipitation in aqueous buffers (pH >7) can be mitigated by adding 1–5% acetic acid .

Advanced: What strategies validate the compound’s role in multi-step synthesis without intermediate isolation?

Answer:

Use in situ monitoring techniques:

- ReactIR : Track ester hydrolysis or amine deprotection via characteristic IR peaks (e.g., loss of C=O ester stretch at ~1720 cm⁻¹).

- LC-MS : Detect intermediates in real-time with a high-resolution mass spectrometer (HRMS) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts.

- Work in a fume hood to avoid inhalation of fine powders.

- Store in airtight, light-protected containers at 2–8°C to prevent deliquescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.